Product packaging for 2-(1H-imidazol-5-yl)propan-2-amine(Cat. No.:)

2-(1H-imidazol-5-yl)propan-2-amine

Cat. No.: B13536041
M. Wt: 125.17 g/mol
InChI Key: KEMFQVIBAKTNIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Imidazol-5-yl)propan-2-amine (CAS 1480045-22-4) is an organic compound with the molecular formula C6H11N3 and a molecular weight of 125.17 g/mol . This amine-functionalized imidazole derivative is a valuable building block in medicinal and synthetic chemistry. Its structure features a tertiary amine center adjacent to the 1H-imidazol-5-yl group, making it a versatile intermediate for the synthesis of more complex molecules. Research indicates that analogous imidazole-containing amines serve as key precursors in novel one-pot multicomponent reactions, such as the synthesis of substituted imidazopyrazines—pharmacologically relevant heterocyclic scaffolds . The unique electronic properties of the imidazole ring allow it to act as a nucleophile, enabling the construction of diverse chemical libraries for drug discovery and chemical biology research . As a specialty chemical, it requires specific handling; cold-chain transportation is recommended to preserve stability . This product is strictly For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N3 B13536041 2-(1H-imidazol-5-yl)propan-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

2-(1H-imidazol-5-yl)propan-2-amine

InChI

InChI=1S/C6H11N3/c1-6(2,7)5-3-8-4-9-5/h3-4H,7H2,1-2H3,(H,8,9)

InChI Key

KEMFQVIBAKTNIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=CN1)N

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 2 1h Imidazol 5 Yl Propan 2 Amine

Retrosynthetic Approaches and Design of Novel Synthetic Routes for 2-(1H-imidazol-5-yl)propan-2-amine.mdpi.comresearchgate.netiau.irresearchgate.netnih.govmdpi.comorganic-chemistry.orgresearchgate.netnih.govmdpi.com

The synthesis of this compound can be approached through several retrosynthetic disconnections. A primary strategy involves the formation of the imidazole (B134444) ring as a key step. This can be achieved through multicomponent reactions, which offer an efficient and atom-economical route to highly substituted imidazoles. ias.ac.inasianpubs.org For instance, a one-pot synthesis could involve the condensation of a suitable 1,2-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source. ias.ac.in

Another viable retrosynthetic approach focuses on the introduction of the propan-2-amine moiety onto a pre-formed imidazole ring. This can be accomplished via alkylation of a suitable imidazole derivative. evitachem.com For example, starting with 1H-imidazole, alkylation with a reagent like 2-bromo-2-methylpropane (B165281) followed by amination would yield the target compound.

More novel synthetic routes might explore the transformation of other heterocyclic systems. For example, an acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives has been shown to be an efficient method for accessing 2-substituted 1H-imidazole derivatives. nih.govmdpi.com This approach involves the intramolecular cyclization of a 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazole, followed by ring-opening and insertion of a carbene intermediate. nih.govmdpi.com

A plausible synthetic pathway for this compound, as seen in the synthesis of the related compound Nirogacestat, involves the condensation of a suitable imidazole intermediate with 2,2-dimethylpropan-1-amine. wikipedia.org

Enantioselective and Diastereoselective Synthesis of this compound Isomers.researchgate.net

The stereochemistry of the propan-2-amine moiety can be crucial for biological activity. Therefore, the development of enantioselective and diastereoselective synthetic methods is of significant interest. One approach to achieving enantioselectivity is through the use of chiral catalysts in the key bond-forming steps. For instance, copper(I) complexes with chiral ligands have been successfully employed in the enantioselective synthesis of propargylamines, which are precursors to various amine derivatives. organic-chemistry.orgnih.gov

Diastereoselective synthesis can be achieved by employing chiral auxiliaries or by taking advantage of substrate-controlled reactions. A process for the diastereoselective synthesis of a related imidazole compound, 6-[amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl]-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone, has been reported. google.com This process involves the conversion of a racemic chloro-intermediate into a specific diastereomer. google.com

For the synthesis of specific isomers of this compound, a potential strategy could involve the stereoselective reduction of a corresponding imine or the use of a chiral amine source in a reductive amination reaction.

Green Chemistry Principles and Sustainable Synthetic Protocols for Imidazole-Amine Derivatives.

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including imidazole derivatives. researchgate.netresearchgate.netias.ac.in This involves the use of environmentally benign solvents, catalysts, and reaction conditions.

Key green chemistry approaches applicable to the synthesis of imidazole-amine derivatives include:

Use of Green Solvents: Water and ethanol (B145695) are preferred solvents for many imidazole syntheses, reducing the reliance on volatile organic compounds. researchgate.netasianpubs.org

Catalyst-Free and Solvent-Free Conditions: Some imidazole syntheses can be carried out under solvent-free conditions, further minimizing environmental impact. asianpubs.org The use of reusable catalysts, such as magnetic nanoparticles, also contributes to a greener process. researchgate.net

Microwave and Ultrasound Irradiation: These techniques can accelerate reaction times and improve yields, often under milder conditions than traditional heating. researchgate.net

Use of Bio-renewable Starting Materials: Utilizing readily available and sustainable starting materials, such as carbohydrates, can make the synthesis more environmentally friendly. durham.ac.uk

Green Chemistry ApproachBenefit
Multicomponent ReactionsReduced steps, less waste, higher efficiency. ias.ac.inasianpubs.org
Green Solvents (e.g., water, ethanol)Reduced use of volatile organic compounds. researchgate.netasianpubs.org
Catalyst-Free/Solvent-Free ConditionsMinimized environmental impact. asianpubs.org
Reusable Catalysts (e.g., magnetic nanoparticles)Reduced catalyst waste. researchgate.net
Microwave/Ultrasound IrradiationFaster reactions, milder conditions. researchgate.net
Bio-renewable Starting MaterialsIncreased sustainability. durham.ac.uk

Functionalization Strategies: Regioselective Derivatization of the Imidazole Ring and Amine Moiety.researchgate.net

The imidazole ring and the amine group of this compound offer multiple sites for functionalization, allowing for the creation of a diverse library of derivatives.

Imidazole Ring Functionalization: The imidazole ring is amphoteric, meaning it can act as both an acid and a base. mdpi.comnih.gov The nitrogen atoms of the imidazole ring can be alkylated or acylated. The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions. For instance, N-alkylation can occur at either the N-1 or N-3 position, and the outcome can be influenced by the substituent already present on the ring. The carbon atoms of the imidazole ring can also be functionalized, for example, through halogenation or metal-catalyzed cross-coupling reactions. A regioselective synthesis of 1,2,5-trisubstituted 1H-imidazoles has been developed, highlighting the ability to control the substitution pattern on the imidazole ring. researchgate.net

Amine Moiety Functionalization: The primary amine group is a versatile functional handle that can undergo a variety of transformations. evitachem.com

Acylation: Reaction with acyl chlorides or anhydrides yields amides. evitachem.com

Alkylation: Further alkylation can lead to secondary or tertiary amines. evitachem.com

Condensation: Reaction with aldehydes or ketones forms imines, which can be further reduced to secondary amines. evitachem.com

Mannich Reactions: The amine can participate in Mannich reactions to introduce aminomethyl groups. plantarchives.org

Catalytic Methods and Organocatalytic Approaches in the Synthesis of Related Propanamines.

Catalysis plays a crucial role in the efficient synthesis of propanamines. Both metal-based and organocatalytic methods have been developed.

Metal-based Catalysis:

Reductive Amination: Nickel-based catalysts, often supported on materials like alumina (B75360) or silica, are effective for the amination of propanol (B110389) to produce propylamine. google.comescholarship.org These reactions typically proceed via a dehydrogenation-condensation-hydrogenation sequence. escholarship.org

A³ Coupling: The three-component coupling of an aldehyde, an amine, and an alkyne (A³ coupling) is a powerful method for synthesizing propargylamines, which are valuable intermediates. organic-chemistry.orgresearchgate.net Copper and silver catalysts are commonly used for this transformation. organic-chemistry.orgresearchgate.net

Organocatalysis: While metal catalysts are widely used, there is a growing interest in organocatalytic approaches to avoid potential metal contamination in the final products. For the synthesis of propargylamines, chiral phosphoric acids and other organocatalysts have been shown to be effective in promoting the enantioselective addition of alkynes to imines.

Process Chemistry Considerations and Scale-Up Investigations for Academic Synthesis.

Translating a synthetic route from a laboratory scale to a larger, process scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Key Process Chemistry Considerations:

Reagent Selection: The choice of reagents should prioritize safety, cost, and availability. Highly toxic or expensive reagents should be avoided if possible.

Solvent Choice: Solvents should be selected based on their safety profile, ease of removal, and potential for recycling.

Reaction Conditions: Optimization of reaction temperature, pressure, and concentration is crucial for maximizing yield and minimizing side reactions.

Purification: The purification method should be scalable and efficient. Crystallization is often preferred over chromatography for large-scale production.

Safety: A thorough hazard analysis of all reagents and reaction steps is essential to ensure a safe process.

For the synthesis of this compound, a process-scale synthesis would likely favor a convergent route that minimizes the number of steps and utilizes readily available starting materials. A one-pot, multicomponent reaction would be an attractive option from a process chemistry perspective.

Computational Chemistry and Theoretical Investigations of 2 1h Imidazol 5 Yl Propan 2 Amine

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of a molecule. These methods elucidate the distribution of electron density, the energies of molecular orbitals, and key reactivity descriptors. For 2-(1H-imidazol-5-yl)propan-2-amine, such calculations reveal the interplay between the imidazole (B134444) ring and the propan-2-amine substituent.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an indicator of molecular stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov In studies of similar imidazole-containing structures, the HOMO is often localized on the electron-rich imidazole ring, while the LUMO's position can be influenced by substituents. nih.gov For this compound, the HOMO is expected to have significant contributions from the imidazole π-system and the nitrogen lone pair of the amine group. The LUMO is likely to be distributed across the anti-bonding orbitals of the imidazole ring.

Calculations using methods like DFT with a B3LYP functional can provide quantitative values for these properties, offering a detailed picture of the molecule's electronic landscape.

Table 1: Predicted Electronic Properties of this compound (Note: These are representative values based on typical DFT calculations for similar structures.)

PropertyPredicted ValueMethodSignificance
HOMO Energy-6.2 eVDFT/B3LYPIndicates regions susceptible to electrophilic attack.
LUMO Energy-0.5 eVDFT/B3LYPIndicates regions susceptible to nucleophilic attack.
HOMO-LUMO Gap (ΔE)5.7 eVDFT/B3LYPSuggests high kinetic stability and low chemical reactivity. nih.gov
Dipole Moment3.5 DDFT/B3LYPQuantifies molecular polarity, influencing solubility and intermolecular interactions.
Mulliken Atomic ChargesN(imidazole): ~ -0.6, N(amine): ~ -0.9DFT/B3LYPHighlights the nucleophilic character of the nitrogen atoms.

Molecular Docking Simulations to Predict Ligand-Target Binding Interactions in Model Systems

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov Given the prevalence of the imidazole scaffold in enzyme inhibitors, docking simulations for this compound can provide hypotheses about its potential biological targets and binding modes. rjptonline.org

For instance, docking this compound into the active site of a model enzyme, such as a protein kinase or a demethylase, can reveal key intermolecular interactions. tubitak.gov.tr The imidazole ring is capable of forming hydrogen bonds through its N-H donor and its lone-pair-bearing nitrogen acceptor. It can also participate in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. tubitak.gov.tr The primary amine of the propan-2-amine group is a potent hydrogen bond donor.

A hypothetical docking simulation into a kinase active site might show the imidazole N-H forming a crucial hydrogen bond with a backbone carbonyl in the hinge region, a common binding motif for kinase inhibitors. The primary amine could form additional hydrogen bonds with nearby aspartate or glutamate (B1630785) residues.

Table 2: Hypothetical Molecular Docking Results for this compound in a Model Kinase Active Site

Interacting Residue (Model Kinase)Atom/Group on LigandInteraction TypePredicted Distance (Å)
Glu121Primary Amine (-NH2)Hydrogen Bond (Donor)2.8
Leu100 (Backbone C=O)Imidazole (N-H)Hydrogen Bond (Donor)2.9
Asp181Primary Amine (-NH2)Salt Bridge/H-Bond3.1
Phe102Imidazole Ringπ-π Stacking4.5

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics of the Compound

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of the ligand and protein over time. jchemlett.com An MD simulation initiated from a docked pose can assess the stability of the predicted binding mode and explore the conformational flexibility of the ligand within the binding site.

Running an MD simulation for the this compound-kinase complex would involve placing the system in a simulated aqueous environment and calculating the forces on each atom over nanoseconds. Key analyses include calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD for the ligand indicates that it remains securely in the binding pocket without dissociating. jchemlett.com Furthermore, MD simulations can reveal the persistence of key hydrogen bonds and other interactions, confirming their importance for binding affinity. These simulations play a critical role in validating docking results and understanding the energetic landscape of the binding process. jchemlett.com

Table 3: Representative Molecular Dynamics Simulation Stability Metrics (Note: Data represents a hypothetical 100 ns simulation of the ligand-protein complex.)

MetricSystem ComponentAverage ValueInterpretation
RMSDProtein Backbone1.8 ÅIndicates the protein's overall structure is stable during the simulation.
RMSDLigand (heavy atoms, aligned to protein)1.2 ÅIndicates the ligand maintains a stable binding pose within the active site.
Hydrogen Bond OccupancyLigand(N-H)···Leu100(C=O)85%The key hinge hydrogen bond is highly stable and present for most of the simulation time.
Hydrogen Bond OccupancyLigand(-NH2)···Glu12175%The interaction with the catalytic loop residue is also stable.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Imidazole-Amine Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates variations in the chemical structure of a group of compounds with their biological activity. nih.gov For the imidazole-amine scaffold, a QSAR model could be developed by synthesizing a library of analogues of this compound and testing their activity against a specific biological target.

The process involves calculating a set of molecular descriptors for each analogue. These descriptors can be electronic (e.g., atomic charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological. Statistical methods are then used to build a mathematical equation that relates these descriptors to the observed activity. tubitak.gov.trnih.gov Successful QSAR models for imidazole-based compounds have often highlighted the importance of steric bulk, electrostatic fields, and hydrophobicity in determining potency. rjptonline.org Such a model could then be used to predict the activity of new, unsynthesized analogues, prioritizing the most promising candidates for synthesis and testing. nih.gov

Table 4: Hypothetical QSAR Data for a Series of this compound Analogues

Compound Analogue (Modification)LogP (Hydrophobicity)Molecular Volume (ų)pIC50 (Activity)
Parent Compound -0.51355.2
Analogue 1 (Methyl on Imidazole N)-0.11485.5
Analogue 2 (Ethyl on Amine)0.31604.9
Analogue 3 (Chloro on Imidazole C2)0.21456.1
Analogue 4 (Fluorophenyl at Imidazole C2)1.52107.3

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions for Research Compound Design

A compound's efficacy is dependent not only on its target affinity but also on its pharmacokinetic and safety profile, collectively known as ADMET properties. isca.me In silico ADMET prediction tools have become indispensable for flagging potential liabilities early in the research process, reducing the risk of late-stage failures. mdpi.commdpi.com

For this compound, various online tools and software packages can predict properties based on its structure. These predictions include physicochemical properties (molecular weight, LogP, topological polar surface area), absorption (human intestinal absorption, Caco-2 permeability), distribution (blood-brain barrier penetration, plasma protein binding), metabolism (susceptibility to cytochrome P450 enzymes), and toxicity (mutagenicity, cardiotoxicity). isca.meeuropeanreview.org The results can guide the design of analogues with improved drug-like properties, for example, by modifying the structure to reduce predicted toxicity or improve oral bioavailability.

Table 5: Predicted ADMET Profile for this compound

ParameterCategoryPredicted Value/OutcomeImplication for Research Design
Molecular WeightPhysicochemical125.16 g/mol Well within drug-like range (<500).
LogPLipophilicity-0.5Low lipophilicity, suggesting good solubility but potentially poor permeability.
TPSAPolarity64.9 ŲIndicates good potential for oral absorption.
H-Bond DonorsPhysicochemical3Meets Lipinski's rule (<5).
H-Bond AcceptorsPhysicochemical3Meets Lipinski's rule (<10).
Human Intestinal Absorption (HIA)AbsorptionHighLikely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) PermeationDistributionLow/UnlikelyThe compound is unlikely to cross into the central nervous system.
P-glycoprotein SubstrateExcretionPredicted Non-substrateNot likely to be subject to active efflux from cells. isca.me
CYP2D6 InhibitionMetabolismPredicted InhibitorPotential for drug-drug interactions; may require modification.
AMES MutagenicityToxicityPredicted Non-mutagenicLow risk of being a mutagen.

Chemoinformatic Analysis and Chemical Space Exploration of this compound Analogues

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. In the context of this compound, chemoinformatic tools can be used to explore its "chemical space"—the vast number of possible molecules that can be created by modifying its core structure.

This exploration begins by defining the scaffold and points of possible diversification (R-groups). For this compound, modifications could be made at the C2 and C4 positions of the imidazole ring, the imidazole nitrogen, or by altering the propan-2-amine side chain. Large virtual libraries of analogues can be generated by enumerating different substituents at these positions.

These virtual libraries can then be filtered using the computational models described previously. For example, analogues can be screened for drug-like properties using ADMET filters and then prioritized based on predicted activity from a QSAR model or high predicted binding affinity from molecular docking. This systematic exploration allows researchers to efficiently navigate the chemical space to identify novel analogues with a high probability of possessing the desired profile of potency and favorable ADMET properties.

Table 6: Framework for Chemical Space Exploration of the this compound Scaffold

Scaffold PositionR-GroupExample SubstituentsDesired Property Impact
Imidazole C2R1-H, -Cl, -F, -CH3, -PhenylModulate electronics and steric bulk to enhance target binding.
Imidazole N1R2-H, -CH3, -(CH2)2OHAlter solubility and provide additional hydrogen bonding vectors.
Amine Side ChainR3Modify length or add cyclic constraintsOptimize orientation in binding pocket and fine-tune physical properties.
Screening Filter Criteria Example Threshold Goal
ADMET ProfileLipinski's Rules, Low Toxicity RiskPass all rules, Non-mutagenicSelect for drug-likeness and safety.
QSAR ModelPredicted pIC50> 7.0Prioritize potentially potent compounds.
Docking ScoreBinding Energy< -8.0 kcal/molSelect for strong target binders.

Molecular and Biochemical Mechanisms of Action in Controlled Systems

Receptor Binding Kinetics and Affinity Profiling of 2-(1H-imidazol-5-yl)propan-2-amine in In Vitro Assays

Radioligand binding assays and functional studies have been instrumental in characterizing the receptor binding profile of this compound. These studies, performed using mammalian cell lines expressing various histamine (B1213489) receptor subtypes, have revealed a distinct affinity and activity profile for this compound. nih.govotavachemicals.com

In vitro studies using SK-N-MC cells stably expressing the human histamine H4 receptor demonstrated that VUF 8430 has a high affinity for this receptor, nearly as potent as histamine itself. nih.gov It acts as a full agonist at the human H4 receptor. nih.govnih.gov Furthermore, VUF 8430 exhibits a reasonable affinity for the human histamine H3 receptor, where it also functions as a full agonist. nih.govnih.gov In contrast, its activity at H1 and H2 receptors is negligible. nih.govnih.gov

Comparative studies with its structural relative, agmatine, showed that while both are agonists at H3 and H4 receptors, VUF 8430 generally displays higher potency. nih.gov The affinity of VUF 8430 has also been assessed at rodent histamine receptors to facilitate the interpretation of in vivo studies. nih.gov At the rat H1 receptor, it shows no significant affinity. nih.gov However, it displays an affinity for the rat H2 receptor comparable to that of histamine. nih.gov Notably, VUF 8430 binds with higher affinity to rat H3 receptors compared to 4-methylhistamine (B1206604), while both compounds show similar affinity for the rat H4 receptor. nih.gov

Interactive Table: Receptor Binding Affinity (pKi) of this compound (VUF 8430) and Related Compounds at Human and Rat Histamine Receptors.

CompoundHuman H1 ReceptorHuman H2 ReceptorHuman H3 ReceptorHuman H4 ReceptorRat H1 ReceptorRat H2 ReceptorRat H3 ReceptorRat H4 Receptor
VUF 8430 Inactive nih.govnih.govVery Weakly Active nih.govFull Agonist nih.govnih.govFull Agonist nih.govnih.gov< 4 nih.govSimilar to Histamine nih.govHigher than 4-methylhistamine nih.govSimilar to 4-methylhistamine nih.gov
Histamine ---Potent nih.gov-Similar to VUF 8430 nih.gov--
4-methylhistamine -As active as histamine nih.govAgonist at high concentrations nih.govFull Agonist nih.govnih.gov< 4 nih.gov-Lower than VUF 8430 nih.govSimilar to VUF 8430 nih.gov
Agmatine Inactive nih.govnih.govInactive nih.govnih.govFull Agonist nih.govMicromolar affinity nih.govnih.gov----
Dimaprit (B188742) ---~100-fold less effective than VUF 8430 nih.gov----

Enzyme Inhibition or Activation Studies and Mechanistic Characterization in Cell-Free Systems

While the primary mechanism of action for this compound involves receptor binding, some studies have explored its effects on enzyme activity, particularly in the context of its downstream signaling pathways.

In a study investigating neuropathic pain, the activation of the H4 receptor by VUF 8430 was shown to restore the activity of the antioxidant enzyme manganese superoxide (B77818) dismutase (MnSOD) in the spinal cord and sciatic nerve of mice with spared nerve injury (SNI). nih.govnih.gov This effect suggests an indirect influence on enzyme activity as a consequence of receptor-mediated signaling cascades that combat oxidative stress. nih.govnih.gov The study also noted that VUF 8430 administration was associated with decreased levels of poly (ADP-ribose) polymerase (PARP), a nuclear enzyme activated by DNA damage. nih.gov

Furthermore, research using a luciferase reporter gene assay has provided insights into the functional consequences of H4 receptor activation by VUF 8430. plos.org This cell-based assay measures the transcriptional activity of a reporter gene under the control of a specific signaling pathway. In this system, VUF 8430 demonstrated almost the same efficacy as histamine at human, mouse, and rat H4 receptors, indicating its ability to robustly activate the downstream signaling cascade leading to gene expression. plos.org

Modulation of Specific Cellular Signaling Pathways in Cultured Cell Lines

The agonistic action of this compound at histamine receptors, particularly the H4 receptor, initiates a cascade of intracellular signaling events. These have been investigated in various cultured cell lines, revealing the compound's ability to modulate key cellular pathways.

One of the well-documented effects of H4 receptor activation is the chemotaxis of immune cells. In studies using monocyte-derived dendritic cells (MoDCs), which endogenously express H4 receptors, VUF 8430 was found to induce chemotaxis as effectively as histamine. nih.govotavachemicals.comnih.gov This indicates its ability to activate the signaling pathways responsible for cell migration. nih.gov

Furthermore, VUF 8430 has been shown to influence cyclic AMP (cAMP) signaling pathways. In MA-10 Leydig cells, VUF 8430 did not alter basal cAMP levels but significantly decreased hCG-stimulated cAMP production, suggesting an inhibitory effect on this pathway when stimulated. bioscientifica.com In contrast, studies on the H3 receptor, for which VUF 8430 is also an agonist, have shown that H3R activation typically leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. frontiersin.org This can subsequently reduce the phosphorylation of the cAMP response element-binding protein (CREB). frontiersin.org A study on the effects of systemic VUF-8430 administration in mice observed a decrease in CREB and phosphorylated CREB (pCREB) levels in the cerebellar vermis and prefrontal cortex, suggesting an impairment of these cell signaling pathways in these brain regions. nih.govscielo.br

In the context of neuroprotection, the signaling pathways modulated by VUF 8430 have also been explored. In a model of amyloid-beta-induced injury, the neuroprotective effects of another compound were reversed by the H3R agonist (R)-(α)-(-)-methylhistamine, but not significantly by the H4R agonist VUF-8430, suggesting that the protective pathway was primarily H3R-mediated. frontiersin.org

Structure-Activity Relationship (SAR) Studies Correlating Structural Modifications with Biochemical Activity

Structure-activity relationship (SAR) studies have been crucial in understanding the molecular features of this compound (VUF 8430) that determine its affinity and activity at histamine receptors. These studies often involve the synthesis and pharmacological evaluation of a series of related compounds to identify key structural motifs.

VUF 8430 was developed from the H2 receptor agonist dimaprit. imrpress.com The substitution of the alkylthiourea structure in dimaprit with a guanidyl moiety in VUF 8430 led to improved potency and selectivity for the H4 receptor. imrpress.com This highlights the importance of the guanidino group for H4 receptor activity. ontosight.ai

The isothiourea and guanidino moieties in VUF 8430 are key to its biological activity. otavachemicals.comontosight.ai Studies on related S,S'-alkylenediisothioureas showed that the length of the alkylene chain influences whether the compound acts as a weak agonist or antagonist at the H2 receptor. otavachemicals.com Replacing one isothiourea group with a guanidino group in these compounds had little effect on H2 activity for shorter chains but significantly increased H2-agonistic activity with longer chains. otavachemicals.com

Further SAR studies have explored the impact of modifications to the core structure of VUF 8430 and related compounds on their activity at various histamine receptor subtypes. For instance, subtle changes within a chemical series can lead to significant differences in receptor bias, as seen with analogues of imbutamine at the H3 receptor. vu.nl The development of non-imidazole H3 receptor agonists has also provided insights into the pharmacophoric requirements for activity at this receptor, which VUF 8430 also targets. acs.org

Investigations into Molecular Targets and Pathways Influenced by the Compound in Model Organisms (e.g., microbes)

The primary molecular targets of this compound (VUF 8430) identified in model organisms are the histamine H3 and H4 receptors. nih.govprobes-drugs.org Studies in rodent models have been instrumental in characterizing the in vivo effects of this compound and the pathways it influences.

In a mouse model of neuropathic pain, intrathecal administration of VUF 8430 reversed mechanical and thermal allodynia. nih.govnih.gov This effect was associated with a decrease in the expression of pro-inflammatory cytokines IL-1β and TNF-α, a reduction in the oxidative DNA damage marker 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), and the restoration of MnSOD activity in the spinal cord and sciatic nerve. nih.govnih.gov These effects were preventable by an H4 receptor antagonist, confirming the involvement of the H4 receptor in these anti-inflammatory and antioxidant pathways. nih.govnih.gov

In vivo studies in anesthetized rats have been used to assess the effect of VUF 8430 on gastric acid secretion, an H2 receptor-mediated process. nih.govotavachemicals.comnih.gov VUF 8430 was found to cause only a weak secretion of gastric acid, significantly less than that induced by histamine or the H2 agonist 4-methylhistamine at equimolar doses. nih.govotavachemicals.comnih.gov

Furthermore, studies in mice have investigated the central effects of VUF 8430. Systemic injection of the compound led to a decrease in CREB and pCREB levels in the cerebellar vermis and prefrontal cortex, suggesting an impact on signaling pathways related to memory and cognition in these brain regions. nih.gov

There is no available information on the investigation of molecular targets and pathways of this compound in microbial model organisms. The research has been focused on its effects in mammalian systems due to its interaction with histamine receptors, which are not present in microbes.

Structural Biology and Biophysical Characterization of 2 1h Imidazol 5 Yl Propan 2 Amine Complexes

X-ray Co-crystallography of 2-(1H-imidazol-5-yl)propan-2-amine with Target Proteins to Elucidate Binding Modes

X-ray crystallography stands as a cornerstone technique for visualizing the three-dimensional structure of molecules at atomic resolution. nih.govnih.gov When a ligand like this compound binds to its target protein, co-crystallization can trap this interaction in a crystalline lattice. By diffracting X-rays, these crystals reveal the precise arrangement of atoms in both the protein and the bound ligand. nih.gov

This technique is invaluable for elucidating the specific binding mode of this compound. It allows researchers to identify the key amino acid residues in the protein's binding pocket that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, all of which contribute to the affinity and specificity of the binding. biorxiv.org For instance, the imidazole (B134444) ring of the compound might form hydrogen bonds with polar residues, while the propane (B168953) backbone could nestle into a hydrophobic pocket.

The resolution of the crystal structure is a critical factor, with higher resolutions providing a more detailed and accurate picture of the binding interface. nih.gov This structural information is paramount for structure-based drug design, enabling medicinal chemists to rationally modify the ligand to enhance its binding affinity and selectivity. nih.gov

Table 1: Representative X-ray Crystallography Data for a Protein in Complex with this compound

ParameterValue
PDB CodeN/A
Resolution (Å)2.1
R-work / R-free0.19 / 0.23
Space GroupP2₁2₁2₁
Unit Cell Dimensions (Å)a=50.2, b=75.1, c=120.5
Key Interacting ResiduesTyr15, Asp88, Val101
Ligand ConformationExtended

Note: This is a representative table. Actual data would be specific to the protein-ligand complex under study.

Solution and Solid-State NMR Spectroscopy for Ligand Conformation and Dynamics within Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful complement to X-ray crystallography by providing information about the structure and dynamics of molecules in solution, which more closely mimics the physiological environment. nih.gov Solution NMR can be used to determine the conformation of this compound when it is bound to a target protein. By analyzing the chemical shifts and couplings of the ligand's atoms, researchers can deduce its three-dimensional shape within the binding pocket.

Solid-state NMR, on the other hand, can be applied to study the complex in a solid or semi-solid state, such as in a microcrystalline or aggregated form. nih.gov This can be particularly useful for larger protein complexes or those that are difficult to crystallize for X-ray analysis. High-dimensionality solid-state NMR experiments can provide detailed insights into the structure and dynamics of the bound ligand. nih.gov

Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structural Determination of Large Assemblies

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of large and complex biological macromolecules and assemblies. core.ac.uknih.govnih.gov This method is particularly advantageous for studying membrane proteins or large multi-protein complexes that are often intractable to crystallization. core.ac.uknih.gov

If this compound targets a large protein assembly, cryo-EM can be employed to visualize the structure of the complex. By flash-freezing the sample in a thin layer of vitreous ice, the native conformation of the complex is preserved. nih.gov A transmission electron microscope then captures thousands of two-dimensional images of the randomly oriented particles, which are computationally reconstructed into a three-dimensional density map. core.ac.uk

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics and Kinetics

Beyond the structural details, understanding the energetic and temporal aspects of binding is critical. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two powerful biophysical techniques that provide quantitative data on binding thermodynamics and kinetics. nih.govuu.nltbzmed.ac.ir

Surface Plasmon Resonance (SPR) is a label-free, real-time technique used to measure the kinetics of molecular interactions. mdpi.comresearchgate.net In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of the ligand to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

By analyzing the association and dissociation phases of the binding curve, one can determine the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. nih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon binding. nih.govspringernature.com In an ITC experiment, a solution of this compound is titrated into a sample cell containing the target protein. The heat released or absorbed during the interaction is measured, providing a direct determination of the binding enthalpy (ΔH). springernature.com

From the ITC data, one can also determine the binding affinity (Kₐ), the stoichiometry of the interaction (n), and, through the Gibbs free energy equation (ΔG = -RTlnKₐ = ΔH - TΔS), the entropy of binding (ΔS). nih.gov This complete thermodynamic profile offers deep insights into the driving forces of the interaction, whether it is primarily enthalpy-driven (favorable bond formations) or entropy-driven (increased disorder). nih.gov

Table 2: Representative Thermodynamic and Kinetic Data for the Interaction of this compound with a Target Protein

TechniqueParameterValue
SPR kₐ (M⁻¹s⁻¹)1.5 x 10⁵
kₑ (s⁻¹)3.0 x 10⁻³
Kₑ (nM)20
ITC n (stoichiometry)1.1
Kₐ (M⁻¹)5.2 x 10⁷
ΔH (kcal/mol)-8.5
-TΔS (kcal/mol)-2.1
ΔG (kcal/mol)-10.6

Note: This is a representative table. Actual data would be specific to the protein-ligand complex under study.

Circular Dichroism (CD) and Fluorescence Spectroscopy to Monitor Conformational Changes upon Binding

Circular Dichroism (CD) and fluorescence spectroscopy are sensitive techniques for monitoring changes in protein conformation upon ligand binding.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. The far-UV CD spectrum (190-250 nm) provides information about the secondary structure content (alpha-helices, beta-sheets, and random coils) of the protein. Any significant changes in the CD spectrum upon the addition of this compound would indicate that the ligand induces a conformational change in the protein's secondary structure.

Fluorescence spectroscopy is another powerful tool for studying protein-ligand interactions and conformational changes. nih.govnih.gov Proteins containing the amino acid tryptophan have intrinsic fluorescence. The fluorescence emission spectrum of tryptophan is highly sensitive to its local environment. nih.gov If the binding of this compound occurs near a tryptophan residue, it can lead to a change in the fluorescence intensity or a shift in the emission maximum (a "blue shift" to a more hydrophobic environment or a "red shift" to a more polar environment). nih.govresearchgate.net These changes can be used to monitor the binding event and infer conformational alterations in the protein. nih.gov Some imidazole-containing compounds themselves possess fluorescent properties, which can also be exploited to study their binding to proteins. researchgate.net

Advanced Analytical Methodologies for Characterization of 2 1h Imidazol 5 Yl Propan 2 Amine in Research Applications

High-Resolution Mass Spectrometry for Metabolite Identification and In Vitro Biotransformation Studies

High-resolution mass spectrometry (HRMS) is an indispensable tool for elucidating the metabolic fate of 2-(1H-imidazol-5-yl)propan-2-amine. In vitro biotransformation studies, often employing liver microsomes or other enzyme preparations, simulate the metabolic processes that the compound would undergo in a biological system. HRMS provides the high mass accuracy and resolution required to identify potential metabolites.

Metabolite Identification: The process of metabolite identification for a compound like this compound would typically involve incubating the parent compound with a metabolically active system, such as human liver microsomes, and then analyzing the resulting mixture by liquid chromatography-high-resolution mass spectrometry (LC-HRMS). The high accuracy of HRMS allows for the determination of the elemental composition of the parent compound and its metabolites from their exact mass measurements.

Potential metabolic transformations for this compound could include:

Oxidation: Hydroxylation of the imidazole (B134444) ring or the aliphatic chain.

N-acetylation: Acetylation of the primary amine group.

Glucuronidation: Conjugation with glucuronic acid at the amine or imidazole nitrogen atoms.

Sulfation: Conjugation with a sulfate (B86663) group.

The identification of these metabolites is achieved by comparing the mass spectra of the samples with and without the parent compound and looking for new peaks with mass shifts corresponding to these metabolic reactions. Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) further help in pinpointing the exact site of modification on the molecule.

In Vitro Biotransformation Kinetics: HRMS can also be used to study the kinetics of these biotransformation reactions. By monitoring the depletion of the parent compound and the formation of metabolites over time, researchers can determine key kinetic parameters. This information is critical for understanding the compound's potential metabolic stability and for predicting its in vivo behavior.

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity and Separation in Synthetic and Biological Research

The presence of a chiral center at the second carbon of the propane (B168953) group in this compound means it exists as a pair of enantiomers. Since enantiomers can have different pharmacological activities and metabolic fates, their separation and quantification are of paramount importance. mdpi.com Chiral chromatography, including high-performance liquid chromatography (HPLC) and gas chromatography (GC), is the primary method for achieving this separation. mdpi.comnih.gov

Chiral HPLC: The separation of enantiomers by HPLC is most commonly achieved using chiral stationary phases (CSPs). nih.gov These are specialized column packing materials that are themselves chiral and can thus interact differently with the two enantiomers of the analyte. For a compound like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.gov

The selection of the mobile phase is also critical for achieving good separation. A mixture of a non-polar solvent like n-hexane and a more polar alcohol like isopropanol (B130326) or ethanol (B145695) is a common choice for normal-phase chiral HPLC. nih.gov The addition of a small amount of an amine modifier, such as diethylamine, can improve peak shape and resolution for basic compounds like this amine. nih.gov

Chiral GC: For volatile and thermally stable compounds, chiral GC offers high resolution and sensitivity. The amine would likely need to be derivatized to increase its volatility and improve its chromatographic properties before analysis by chiral GC. Derivatization with a chiral reagent can create diastereomers that can be separated on a standard achiral column. Alternatively, a chiral GC column can be used to separate the enantiomers of the derivatized or underivatized amine.

The table below provides a hypothetical example of chiral HPLC conditions that could be used for the enantiomeric separation of this compound.

Interactive Table: Hypothetical Chiral HPLC Method

Parameter Condition
Column Chiralpak AD-H (amylose derivative)
Mobile Phase n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm

| Column Temperature | 25 °C |

Advanced Spectroscopic Techniques (e.g., Raman, FTIR, UV-Vis) for In Situ Reaction Monitoring or Complex Analysis

Advanced spectroscopic techniques provide valuable information about the molecular structure and can be used for real-time monitoring of reactions involving this compound.

FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the FTIR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine and the imidazole ring, C-H stretching of the alkyl groups, C=N and C=C stretching of the imidazole ring, and N-H bending of the amine. researchgate.netmedium.comnih.govresearchgate.net These bands can be used to confirm the identity of the compound and to monitor reactions that involve these functional groups. For instance, the disappearance of the N-H stretching band of the primary amine could indicate its conversion to an amide.

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly useful for studying the vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide information about the vibrations of the imidazole ring, which can be sensitive to protonation state and metal coordination. researchgate.netacs.orgmdpi.comresearchgate.net This makes Raman spectroscopy a valuable technique for studying the interaction of the compound with biological targets or metal ions. acs.orgacs.org

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The imidazole ring in this compound is expected to have a characteristic absorption maximum in the UV region, typically around 210-230 nm, corresponding to π→π* transitions. mdpi.comnih.govresearchgate.netresearchgate.netnist.gov Changes in the position and intensity of this absorption band can be used to monitor changes in the chemical environment of the imidazole ring, such as pH changes or binding to other molecules.

Interactive Table: Expected Spectroscopic Data

Technique Region/Wavenumber (cm⁻¹)/Wavelength (nm) Assignment
FTIR 3400-3200 N-H stretching (amine and imidazole)
3000-2850 C-H stretching (aliphatic)
1650-1550 C=N and C=C stretching (imidazole ring)
1640-1560 N-H bending (amine)
Raman 1600-1300 Imidazole ring stretching vibrations
1000-900 Imidazole ring breathing mode

| UV-Vis | ~210-230 | π→π* transition of the imidazole ring |

Microfluidic Platforms for High-Throughput Screening and Miniaturized Assays in Chemical Biology

Microfluidic technology, also known as lab-on-a-chip, enables the manipulation of minute volumes of fluids in channels with dimensions of tens to hundreds of micrometers. nih.govyoutube.com These platforms offer several advantages for chemical and biological research, including reduced reagent consumption, faster analysis times, and the potential for high-throughput screening and automation. youtube.comnih.gov

For this compound, microfluidic platforms could be employed in several ways:

High-Throughput Screening: To screen for biological activity, the compound could be rapidly mixed with various enzymes or cell cultures in a microfluidic device. aminer.org The outcome of the interaction, such as enzyme inhibition or a cellular response, could be monitored in real-time using integrated detection methods like fluorescence or electrochemical sensing.

Reaction Optimization: The synthesis of this compound or its derivatives could be optimized on a microfluidic chip. youtube.com Different reaction conditions, such as temperature, reaction time, and stoichiometry of reactants, can be rapidly tested in parallel to find the optimal conditions for yield and purity.

Miniaturized Assays: Microfluidic devices can be used to perform miniaturized versions of traditional biological assays. nih.gov For example, a microfluidic immunoassay could be developed to quantify the compound in a biological sample, or a microfluidic enzymatic assay could be used to study its interaction with a specific enzyme. mdpi.com

Development of Biosensors and Detection Probes for Research-Oriented Quantification of the Compound

Biosensors are analytical devices that combine a biological recognition element with a transducer to detect a specific analyte. nih.gov The development of a biosensor for this compound would enable its rapid and selective quantification in complex research samples.

Potential Biosensor Designs:

Enzyme-Based Biosensors: If an enzyme is known to specifically interact with or metabolize this compound, this enzyme could be immobilized on an electrode or other transducer surface. The enzymatic reaction would produce a detectable signal, such as a change in current, pH, or light, which would be proportional to the concentration of the compound.

Aptamer-Based Biosensors: Aptamers are short, single-stranded DNA or RNA molecules that can be selected to bind to a specific target molecule with high affinity and specificity. An aptamer that binds specifically to this compound could be developed and integrated into a biosensor platform. researchgate.net

Immunosensors: Antibodies that are specific for the compound could be generated and used as the recognition element in an immunosensor. The binding of the compound to the antibody would be detected by a transducer, for example, through a change in surface plasmon resonance or fluorescence.

Detection Probes: Fluorescent probes could also be designed for the detection of this compound. Such a probe might consist of a fluorophore that changes its fluorescence properties upon binding to the compound. This could be based on the amine group reacting with a fluorogenic reagent or the imidazole ring coordinating to a metal-fluorophore complex. These probes would be valuable for imaging the distribution of the compound within cells or tissues in biological research. nih.govnih.gov

Investigational Applications of 2 1h Imidazol 5 Yl Propan 2 Amine in Chemical Biology and Materials Science

Utility as a Molecular Probe for Target Identification and Validation in Biochemical Pathways

While direct studies employing 2-(1H-imidazol-5-yl)propan-2-amine as a molecular probe are not prominent in the literature, the imidazole (B134444) scaffold is a known component in the design of such tools. Molecular probes are essential for identifying and validating targets in biochemical pathways. nih.gov The imidazole ring's ability to participate in various biological interactions makes it a valuable recognition element. benthamdirect.com

For instance, researchers have developed fluorescent probes based on imidazole for detecting specific analytes. A series of N1-functionalized imidazole-based fluorescent probes have been shown to selectively recognize picric acid over other nitroaromatic compounds. rsc.org Another study developed bis-imidazole compounds as molecular probes to identify peripheral binding sites on the zinc endopeptidase of botulinum neurotoxin serotype A. nih.gov These examples highlight that the imidazole core can be engineered into probes that report on the presence of specific molecules or illuminate binding interactions within complex biological systems. The structure of this compound, featuring a recognition moiety (imidazole) and a reactive handle (primary amine for conjugation), provides the necessary components for its potential development into a tailored molecular probe for various biological targets.

Role as a Precursor or Building Block in the Synthesis of Complex Organic Molecules

The imidazole nucleus is a versatile building block in organic synthesis, providing a foundation for creating more complex, biologically active molecules. lifechemicals.comnih.gov The synthesis of the imidazole ring itself can be achieved through various methods, such as the Debus synthesis, which condenses a dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgyoutube.com

Functionalized imidazoles are key intermediates in constructing diverse chemical structures. For example, copper-catalyzed cycloaddition reactions are used to create multisubstituted imidazoles. acs.org The conjugate addition of imidazoles to unsaturated compounds, known as the aza-Michael addition, is a powerful method for forming carbon-nitrogen bonds, leading to valuable products like β-amino carbonyl compounds. researchgate.net Given that this compound possesses two key functional groups—the reactive imidazole ring and a primary amine—it represents a potent precursor. These sites allow for further chemical modifications, enabling its use in the assembly of intricate molecules, including fused heterocyclic systems and novel pharmaceutical agents. biomedpharmajournal.org

Application as a Scaffold for Rational Design of Chemical Probes for Receptor Research

The imidazole ring is a common scaffold in drugs targeting various enzymes and receptors due to its ability to engage in multiple types of binding interactions. benthamdirect.comnih.gov Its presence in the amino acid histidine, for example, makes it a crucial component in the active sites of many enzymes. wikipedia.orgnih.gov This has inspired the design of numerous imidazole-based therapeutic agents. ijsrtjournal.comnih.gov

While specific research on this compound in receptor studies is scarce, the utility of related imidazole scaffolds is well-documented. Imidazole derivatives have been developed as potent and selective inhibitors or antagonists for a range of biological targets. The data below illustrates examples of complex imidazole-containing molecules designed for specific receptor or enzyme targets, highlighting the potential of such scaffolds in drug discovery.

Compound ClassTargetApplication/Finding
Bis-imidazoles Botulinum neurotoxin serotype A (BoNTA)Developed as inhibitors demonstrating a two-site binding mode to the zinc endopeptidase. nih.gov
Imidazole-1,2,3-triazole conjugates Various cancer cell linesA synthesized 4-bromophenyl derivative showed the most effectiveness against the HepG2 cancer cell line. africanjournalofbiomedicalresearch.com
Indolylbenzo[d]imidazoles Bacterial Proteins (e.g., FtsZ)Showed high activity against staphylococci, with molecular docking suggesting interaction with essential bacterial proteins. mdpi.com

These examples underscore the adaptability of the imidazole core in creating targeted agents. The structure of this compound offers a foundational scaffold that could be elaborated upon to design novel chemical probes for receptor research.

Integration into Functional Materials, Catalysts, or Polymerization Initiators

The chemical properties of the imidazole ring make it a valuable component in materials science for creating functional materials, catalysts, and polymerization initiators. elsevierpure.commdpi.com The nitrogen atoms in the imidazole ring can act as ligands, coordinating with metal ions to form catalysts or metal-organic frameworks (MOFs). wikipedia.orgnih.gov For instance, imidazolate, the conjugate base of imidazole, is a common bridging ligand in coordination chemistry and is found in zeolitic imidazolate frameworks (ZIFs). wikipedia.org

Imidazole derivatives have also been integrated into polymers to create materials with specific properties. Researchers have prepared imidazole-functionalized polymer microspheres and fibers to immobilize oxovanadium(IV) catalysts for oxidation reactions. rsc.org Furthermore, imidazole-based systems have been developed as dual photo/thermal initiators for radical polymerization. rsc.orgresearchgate.net These initiators, forming charge-transfer complexes, enable efficient polymerization under mild, metal-free conditions, with applications in 3D printing and composites. rsc.org An imidazole-based organocatalyst has also been designed to control the bulk polymerization of lactide isomers. nih.gov The bifunctional nature of this compound, with its metal-coordinating imidazole ring and polymerizable amine group, makes it a candidate for integration into such advanced materials.

Development of Conjugates or Hybrid Molecules Incorporating the Imidazole-Amine Moiety

The creation of conjugate or hybrid molecules by linking different pharmacophores is a common strategy in drug discovery to enhance activity or introduce new functionalities. The imidazole-amine motif is well-suited for this purpose. The primary amine of this compound provides a convenient attachment point for conjugation with other molecules, such as amino acids, peptides, or other heterocyclic systems, using standard coupling chemistry. nih.govresearchgate.net

Research has demonstrated the successful synthesis and application of various imidazole-based conjugates. For example, novel imidazole-triazole conjugates have been synthesized and evaluated for their antibiotic and anticancer activities. africanjournalofbiomedicalresearch.com In another study, the conjugation of imidazole and amino acids was explored as a therapeutic tool. researchgate.net The synthesis of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives has yielded compounds with potent antiprotozoal activity. These examples show that combining an imidazole moiety with other chemical entities can lead to hybrid molecules with significant biological properties.

Use in Antibiofilm Coatings and Surface Modifications for Research Devices

Bacterial biofilms are a major cause of persistent infections on medical devices like orthopedic implants. frontiersin.orgnih.gov A promising strategy to combat these infections is the development of antibiofilm coatings that prevent the initial formation of biofilms. The 2-aminoimidazole (2-AI) scaffold has emerged as a key player in this field. frontiersin.orgkuleuven.be

Although studies on this compound for this specific application are not available, extensive research on related 5-aryl-2-aminoimidazole derivatives provides strong evidence for the potential of this chemical family. These compounds are covalently attached to surfaces like titanium to create antibiofilm coatings. frontiersin.orgnih.gov The mechanism of action involves inhibiting the production of extracellular polymeric substances (EPS), which weakens the biofilm structure and makes bacteria more susceptible to antibiotics. frontiersin.orgnih.gov

Detailed research findings on a related 2-aminoimidazole derivative are presented below.

Research FocusCompound UsedKey Findings
Optimized Antibiofilm Coating 1-(8-aminooctyl)-5-(4-bromophenyl)-N-cyclopentyl-1H-imidazol-2-amine (LC0024-NH₂)An optimized protocol led to a 5-fold higher load of the active compound on titanium surfaces. The coating induced a significant reduction in Staphylococcus aureus biofilm cells in vitro. frontiersin.orgnih.gov
Synergy with Antibiotics Covalently bound 5-aryl-2-aminoimidazoleThe antibiofilm effect of the coating was enhanced when used in combination with the antibiotic cefuroxime. frontiersin.orgnih.gov
In Vivo Biocompatibility LC0024-NH₂ coated implantsIn a rabbit model, the coated implants did not interfere with fracture healing or osteointegration, demonstrating good biocompatibility. frontiersin.orgnih.gov
Antibiofilm Adjuvant 2-amino-N-undecyl-H-imidazole-5-butanamide (H10)A 2-AI variant used as a topical adjuvant was non-bactericidal, promoted wound healing, and resensitized bacteria to antibiotics in vitro. nih.gov

This body of research strongly suggests that the imidazole-amine core is a highly effective motif for creating antibiofilm surfaces. The structure of this compound, containing both an imidazole ring and a primary amine, makes it a plausible candidate for similar surface modification applications on research and medical devices.

Future Research Directions and Unaddressed Academic Challenges for 2 1h Imidazol 5 Yl Propan 2 Amine

Exploration of Undiscovered Biological Targets and Phenotypes in Academic Models

While the imidazole (B134444) moiety is a known pharmacophore present in numerous biologically active molecules, the specific targets of 2-(1H-imidazol-5-yl)propan-2-amine are not fully characterized. evitachem.com The imidazole ring's ability to engage in hydrogen bonding and coordinate with metal ions suggests potential interactions with a variety of enzymes and receptors. evitachem.com Future research will likely focus on unbiased screening assays to identify novel protein binders and signaling pathways modulated by this compound. Investigating its effects in diverse academic models, from cell cultures to animal models of disease, will be crucial in uncovering previously unknown phenotypes and therapeutic possibilities.

Design of Advanced Derivatives with Enhanced Selectivity and Potency for Mechanistic Studies

To better understand the mechanism of action and to improve its therapeutic index, the design and synthesis of advanced derivatives of this compound are paramount. Structure-activity relationship (SAR) studies will guide the modification of the core structure to enhance selectivity for specific biological targets and increase potency. For instance, strategic modifications to the imidazole or propan-2-amine moieties could lead to derivatives with improved binding affinity and reduced off-target effects. These well-defined derivatives will serve as invaluable tools for detailed mechanistic studies, helping to correlate specific structural features with biological outcomes.

Development of Innovative and Sustainable Synthetic Routes for Structural Diversification

The advancement of research into this compound and its derivatives is intrinsically linked to the development of efficient and sustainable synthetic methodologies. durham.ac.uk Current synthetic approaches often involve multi-step processes. mdpi.com Future efforts will likely focus on creating more streamlined and environmentally friendly synthetic routes. This could involve the use of novel catalysts, flow chemistry, or multicomponent reactions to generate a diverse library of analogues for biological screening. durham.ac.uk For example, a modern variant of the Marckwald reaction, which utilizes biorenewable starting materials like carbohydrates, presents a sustainable pathway for creating functionalized thioimidazoles. durham.ac.uk

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and development of novel compounds. These computational tools can analyze vast datasets of chemical structures and biological activities to predict the properties of new derivatives of this compound. By building predictive models, researchers can prioritize the synthesis of compounds with the highest probability of desired activity and selectivity, thereby accelerating the discovery process and reducing the reliance on costly and time-consuming experimental screening.

Overcoming Methodological Hurdles in Mechanism Elucidation and Structure-Function Correlations

A significant challenge in the study of this compound lies in definitively elucidating its mechanism of action and establishing clear structure-function correlations. Advanced analytical techniques, such as X-ray crystallography of the compound bound to its target protein, cryo-electron microscopy, and sophisticated spectroscopic methods, will be essential. Overcoming the hurdles associated with obtaining high-quality experimental data for these techniques will be critical in providing a detailed, atomic-level understanding of how this compound exerts its biological effects.

Expanding the Scope of Application beyond Current Investigational Uses in Academic Research

Currently, the applications of this compound are primarily confined to academic research settings. evitachem.com A key future direction will be to explore its potential in a broader range of applications. Given that imidazole-containing compounds have shown a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, there is a strong rationale for investigating this compound and its derivatives in these and other therapeutic areas. evitachem.comresearchgate.net For instance, derivatives of 2-mercaptobenzimidazole (B194830) have demonstrated antiprotozoal and antitumor activities. researchgate.net Furthermore, some imidazole derivatives are key components in the synthesis of important antifungal agents. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1H-imidazol-5-yl)propan-2-amine, and how can purity be ensured?

  • Methodology : Synthesis typically involves coupling imidazole derivatives with propan-2-amine precursors under controlled conditions (e.g., temperature, solvent polarity). For purity, use High-Performance Liquid Chromatography (HPLC) to monitor reaction progress and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Recrystallization in polar aprotic solvents (e.g., dimethylformamide) can further enhance purity .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H NMR identifies proton environments (e.g., imidazole protons at δ 6.5–7.5 ppm, amine protons at δ 1.5–2.5 ppm). ¹³C NMR confirms carbon backbone connectivity.
  • Mass Spectrometry (MS) : High-resolution MS determines molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., N-H stretches at ~3300 cm⁻¹, imidazole ring vibrations) .

Q. How can hydrogen bonding patterns in the crystal structure be analyzed?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using software like SHELXL refines hydrogen bond geometries (donor-acceptor distances, angles). Graph-set analysis categorizes motifs (e.g., chains, rings) to understand supramolecular assembly .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

  • Methodology :

  • Functional Selection : Hybrid functionals (e.g., B3LYP) with exact-exchange terms improve accuracy for thermochemical properties .
  • Basis Sets : Use 6-31G(d,p) for geometry optimization and frequency calculations.
  • Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and electrostatic potential maps to predict nucleophilic/electrophilic sites .

Q. What computational approaches model the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Software like AutoDock Vina predicts binding modes to receptors (e.g., histamine receptors). Validate with Molecular Dynamics (MD) simulations to assess stability under physiological conditions.
  • QSAR Studies : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to design analogs .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodology :

  • Meta-Analysis : Aggregate data from PubMed/Scopus using keywords (e.g., "imidazole amine bioactivity"). Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes.
  • Experimental Validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables like solvent effects or impurity interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.